![molecular formula C14H16N2O3 B14645370 2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis- CAS No. 54170-82-0](/img/structure/B14645370.png)
2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- is a chemical compound with the molecular formula C14H16N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes two pyridinemethanol units connected by an oxybis(methylene) bridge. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- typically involves the reaction of pyridine derivatives with formaldehyde and a suitable catalyst. One common method is the condensation reaction between 2-pyridinemethanol and formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acids or pyridinealdehydes.
Reduction: Formation of pyridinemethanol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- is utilized in various scientific research fields:
Chemistry: Used as a ligand in the synthesis of metal complexes and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as hypoglycemic activity.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinedimethanol: A related compound with two hydroxymethyl groups attached to the pyridine ring.
2-Pyridinemethanol: A simpler derivative with a single hydroxymethyl group.
Uniqueness
2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- is unique due to its bis-pyridinemethanol structure connected by an oxybis(methylene) bridge. This structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
54170-82-0 |
|---|---|
Formule moléculaire |
C14H16N2O3 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
[6-[[6-(hydroxymethyl)pyridin-2-yl]methoxymethyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C14H16N2O3/c17-7-11-3-1-5-13(15-11)9-19-10-14-6-2-4-12(8-18)16-14/h1-6,17-18H,7-10H2 |
Clé InChI |
JVCDIXZOIVUQBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)COCC2=CC=CC(=N2)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


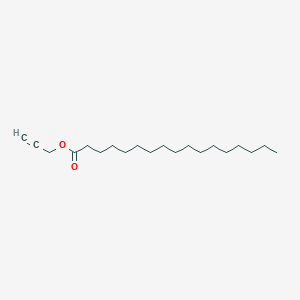
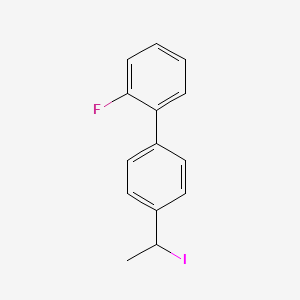
![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)



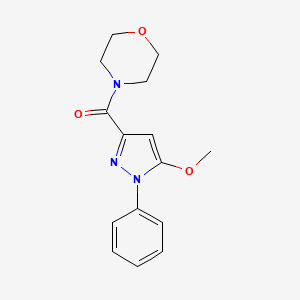
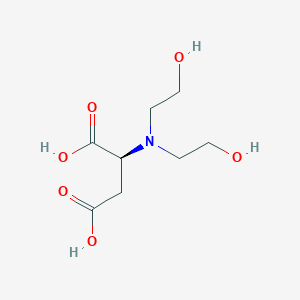
![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)

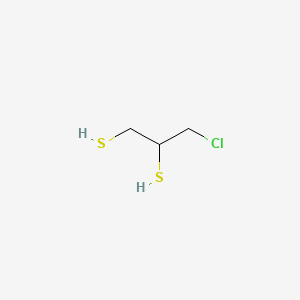
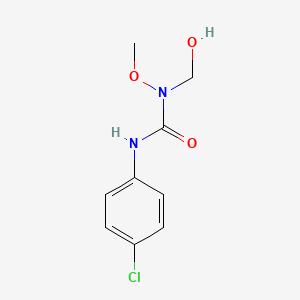
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)

